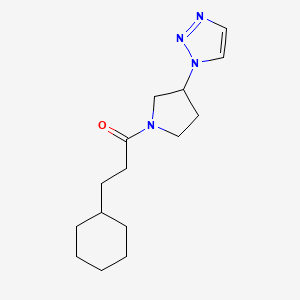

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . It also contains a 1,2,3-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The cyclohexyl group is a six-membered carbon ring, and the propanone group contains a carbonyl group (C=O) attached to two carbon atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carbonyl group in the propanone) would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Facile Synthesis and Anticancer Evaluation

A study by Rostom, Faidallah, and Al-Saadi (2011) highlights the synthesis of new compounds, including those with 1,2,3-triazole moieties, and their evaluation for anticancer properties. The research found that certain derivatives displayed moderate antitumor potential against various tumor cell lines, with specific moieties enhancing antitumor activity. This study underscores the compound's potential in the development of new anticancer agents (Sherif A F Rostom, H. Faidallah, M. Al-Saadi, 2011).

Selective Metal Ion Sensing

Maity and Govindaraju (2010) reported on a pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker synthesized through click chemistry. This compound acts as a selective chemosensor for Al(3+) ions, showcasing its application in the detection of specific metal ions in environmental or biological samples (D. Maity, T. Govindaraju, 2010).

Enantioselective Catalysis

Yacob, Shah, Leistner, and Liebscher (2008) synthesized (S)-Pyrrolidin-2-ylmethyl-1,2,3-triazolium salts as ionic liquid-supported organocatalysts. These catalysts were used in enantioselective Michael additions to β-nitrostyrenes, demonstrating high yields and stereoselectivities. This application is particularly relevant in the field of asymmetric synthesis, offering a green and recyclable catalytic system (Zekarias Yacob, Jabbar Shah, J. Leistner, J. Liebscher, 2008).

Synthesis of Heterocyclic Compounds

Research by Schweinfurth, Strobel, and Sarkar (2011) on the synthesis of new 1,2,3-triazole ligands and their palladium and platinum complexes highlights the compound's role in forming structures with significant stability and potential applications in catalysis. This investigation provides insights into the use of 1,2,3-triazole-based compounds in developing new materials for catalytic processes (David Schweinfurth, Sabine Strobel, B. Sarkar, 2011).

Plant Growth Retardation and Physiological Research

Grossmann (1990) discusses the application of plant growth retardants, including those from triazole structures, in physiological research. These compounds serve as tools to gain insights into the regulation of terpenoid metabolism, which is closely related to phytohormones and sterols, affecting cell division, elongation, and senescence. This application underscores the compound's utility in agricultural sciences and plant physiology (K. Grossmann, 1990).

Wirkmechanismus

Target of Action

Compounds with a similar structure, such as 1,2,4-triazole derivatives, have been reported to exhibit a variety of biological activities, including antibacterial, antimalarial, and antiviral activities .

Mode of Action

It’s worth noting that 1,2,4-triazole derivatives have been reported to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Compounds with similar structures have been reported to interact with various biochemical pathways, leading to a variety of downstream effects .

Pharmacokinetics

The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .

Result of Action

Similar compounds have been reported to exhibit significant binding affinity to their targets, leading to various cellular effects .

Eigenschaften

IUPAC Name |

3-cyclohexyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O/c20-15(7-6-13-4-2-1-3-5-13)18-10-8-14(12-18)19-11-9-16-17-19/h9,11,13-14H,1-8,10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXFEUAAXPBULY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)N2CCC(C2)N3C=CN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-propionamide](/img/structure/B2390829.png)

![4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide](/img/structure/B2390831.png)

![3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2390837.png)

![2-(iodomethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5(3H)-one](/img/structure/B2390838.png)

![[1,1'-Biphenyl]-3,4'-diyldimethanol](/img/structure/B2390841.png)

![N-(2,5-dimethylphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390842.png)

![1-(3-chlorobenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2390843.png)